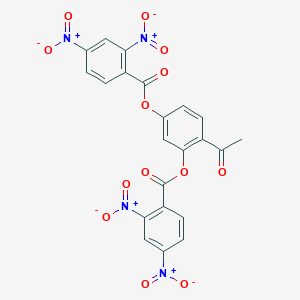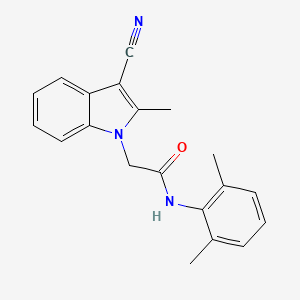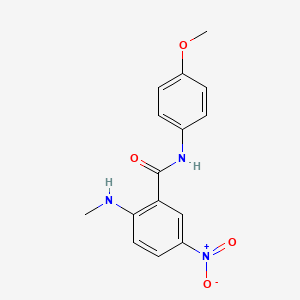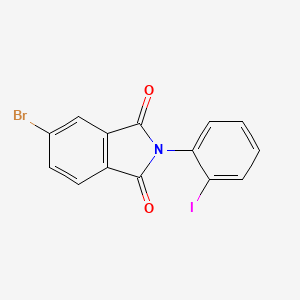-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
methyl [(E)-[(methoxycarbonyl)amino]({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azo compound: This can be achieved through the diazotization of 4-methyl aniline followed by coupling with another aromatic compound.
Introduction of the carbamate group: This step involves the reaction of the azo compound with a carbamoyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of dyes and pigments: The azo group is a key feature in many synthetic dyes.
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical probes: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical intermediates: Potential use in the synthesis of drug molecules.
Industry
Polymer additives: Used to modify the properties of polymers.
Agricultural chemicals: Potential use as a precursor for herbicides or pesticides.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. For example, as a dye, it would interact with fabric fibers through various binding interactions. As a pharmaceutical intermediate, it would participate in biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-(E)-[(methoxycarbonyl)amino-2-(4-methylphenyl)diazen-1-yl]phenyl}amino)methylidene]carbamate: Similar compounds might include other azo compounds with different substituents or carbamate derivatives.
Uniqueness
Functional group combination: The unique combination of azo, carbamate, and methoxycarbonyl groups sets it apart from other compounds.
Chemical reactivity: Its reactivity profile, particularly in oxidation and reduction reactions, may differ from similar compounds.
Propriétés
Formule moléculaire |
C19H21N5O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
methyl N-[N-methoxycarbonyl-N'-[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C19H21N5O4/c1-12-5-8-14(9-6-12)23-24-16-11-13(2)7-10-15(16)20-17(21-18(25)27-3)22-19(26)28-4/h5-11H,1-4H3,(H2,20,21,22,25,26) |
Clé InChI |
XTCXNGZARJTYDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N=C(NC(=O)OC)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide](/img/structure/B12470920.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)

![N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12470933.png)

![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470947.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12470950.png)
![1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12470960.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
